
Phenol, chloro-5-methyl-2-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom, a methyl group, and an isopropyl group. It is commonly referred to as chlorothymol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenol, chloro-5-methyl-2-(1-methylethyl)- can be synthesized through various methods. One common method involves the chlorination of thymol (5-methyl-2-(1-methylethyl)phenol) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs at room temperature and yields the desired chlorinated product .
Industrial Production Methods: Industrial production of this compound often involves the same chlorination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, chloro-5-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of 5-methyl-2-(1-methylethyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenol, chloro-5-methyl-2-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its antimicrobial properties and potential use as a disinfectant.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Used in the formulation of antiseptic and disinfectant products.
Wirkmechanismus
The mechanism of action of phenol, chloro-5-methyl-2-(1-methylethyl)- primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to leakage of cellular contents and ultimately cell death. It targets various molecular pathways involved in maintaining cell membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
Phenol, chloro-5-methyl-2-(1-methylethyl)- can be compared with other similar compounds such as:
Thymol (5-methyl-2-(1-methylethyl)phenol): Lacks the chlorine substitution, making it less potent as an antimicrobial agent.
Carvacrol (5-isopropyl-2-methylphenol): Similar structure but lacks the chlorine atom, resulting in different antimicrobial properties.
Chlorothymol (4-chloro-2-isopropyl-5-methylphenol): Another name for the same compound, emphasizing its chlorinated nature.
The uniqueness of phenol, chloro-5-methyl-2-(1-methylethyl)- lies in its chlorinated structure, which enhances its antimicrobial properties compared to its non-chlorinated counterparts.
Eigenschaften
CAS-Nummer |
12001-44-4 |
|---|---|
Molekularformel |
C10H13ClO |
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
3-chloro-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H13ClO/c1-6(2)10-8(11)4-7(3)5-9(10)12/h4-6,12H,1-3H3 |
InChI-Schlüssel |
RPTBHWFXUBPYRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Cl)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


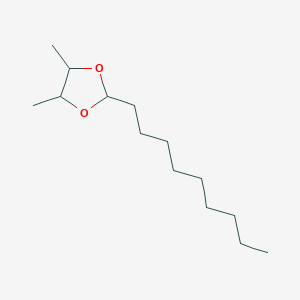
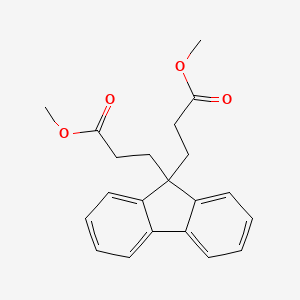
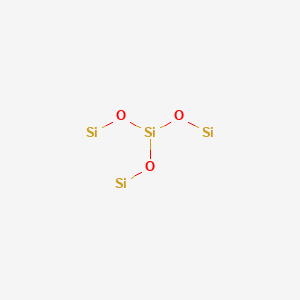


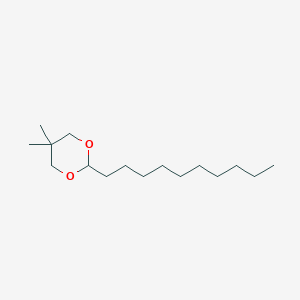
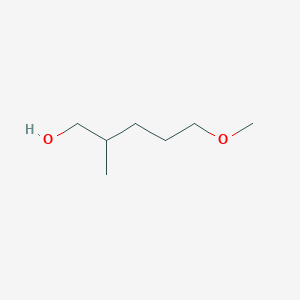

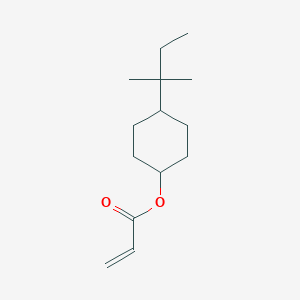
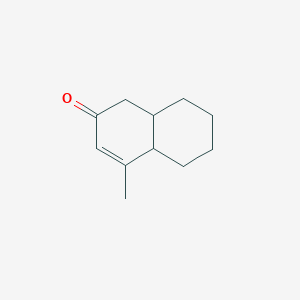
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
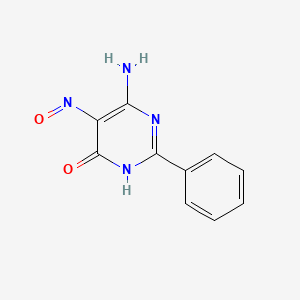
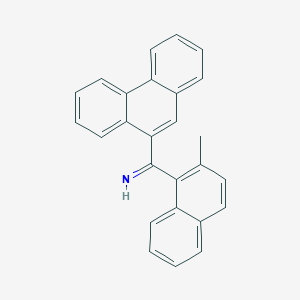
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)
